molecular formula C23H22N2O5 B2683511 1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 2137769-17-4

1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B2683511
CAS No.: 2137769-17-4
M. Wt: 406.438
InChI Key: FXIKNZYTSBHETF-UHFFFAOYSA-N
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Description

1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-5-oxopyrrolidine-3-carboxylic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis, attached to an azetidine ring, and a pyrrolidine ring with a carboxylic acid functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-5-oxopyrrolidine-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the protection of the azetidine nitrogen with the Fmoc group, followed by the formation of the pyrrolidine ring through cyclization reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated peptide synthesizers can streamline the process, especially for compounds used in peptide synthesis. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove protecting groups or reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can introduce new substituents onto the azetidine or pyrrolidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deprotected or reduced forms of the compound.

Scientific Research Applications

1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-5-oxopyrrolidine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and peptides.

    Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group can be cleaved under basic conditions, revealing the active azetidine and pyrrolidine moieties, which can then interact with biological targets. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid: Similar in structure but with a dihydropyridine ring instead of a pyrrolidine ring.

    1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)piperidine-4-carboxylic acid: Contains a piperidine ring instead of a pyrrolidine ring.

Uniqueness

What sets 1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-5-oxopyrrolidine-3-carboxylic acid apart is its specific combination of the Fmoc-protected azetidine and pyrrolidine rings, which provides unique reactivity and potential applications in various fields. Its structural features allow for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-5-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O5/c26-21-9-14(22(27)28)10-25(21)15-11-24(12-15)23(29)30-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,14-15,20H,9-13H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXIKNZYTSBHETF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137769-17-4
Record name 1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-5-oxopyrrolidine-3-carboxylic acid
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